Tadalafil, (6S,12aR)-

描述

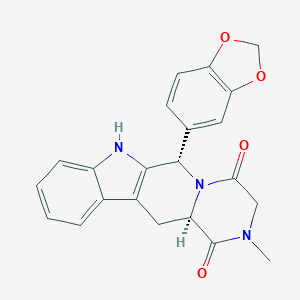

Tadalafil is a medication primarily used for treating erectile dysfunction, pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia. It functions as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). Clinical trials have demonstrated its efficacy in improving exercise ability, delaying clinical worsening, and enhancing health-related quality of life (HR-QOL) scores in patients with PAH . Tadalafil's chemical name is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, and it was first discovered in 2003 .

Synthesis Analysis

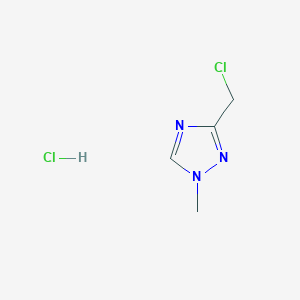

The discovery of tadalafil involved the modification of a hydantoin ring in a lead compound, which led to the creation of a highly potent and selective PDE5 inhibitor. The key steps in the synthesis included the introduction of a piperazinedione ring and a 3,4-methylenedioxy substitution on the phenyl ring. The absolute configuration of tadalafil as the (6R,12aR) enantiomer was found to be the most active form for PDE5 inhibition . An alternative synthesis method has been described, which features a Pictet–Spengeler type reaction and a double amidation process using sarcosine ethyl ester hydrochloride .

Molecular Structure Analysis

Tadalafil's molecular structure includes a piperazinedione ring and a 3,4-methylenedioxyphenyl group, which are crucial for its PDE5 inhibitory activity. The chirality of tadalafil is significant for its pharmacological profile, with the (6R,12aR) configuration being the most active enantiomer . The structural elucidation of tadalafil analogues has been performed using various analytical techniques, including high-resolution mass spectrometry, chiroptical methods, and NMR spectroscopy .

Chemical Reactions Analysis

Tadalafil's mechanism of action involves the inhibition of PDE5, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and improved blood flow. It has been shown to integrate nitric oxide (NO) and hydrogen sulfide (H2S) signaling pathways to inhibit high glucose-induced matrix protein synthesis in podocytes, which is significant for its potential use in treating diabetic kidney disease . Additionally, tadalafil analogues have been synthesized to explore different pharmacological profiles, including selective PDE5 inhibition and histone deacetylase (HDAC) inhibition, which may have implications for anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tadalafil contribute to its pharmacokinetic profile, which includes oral bioavailability and a long half-life that allows for once-daily dosing. Chiral separation techniques have been developed to distinguish between tadalafil and its isomers, which is important for quality control and ensuring the correct enantiomer is used for therapeutic purposes . The high selectivity of tadalafil for PDE5 over other phosphodiesterases is a key feature that minimizes potential side effects and off-target interactions .

科学研究应用

Phosphodiesterase 5 (PDE5) Inhibition and Beyond

Tadalafil, primarily known for inhibiting phosphodiesterase 5 (PDE5), has demonstrated high selectivity for PDE5 over other isoenzymes, indicating potential therapeutic applications beyond its initial scope. It has been explored for the treatment of conditions such as pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH). Interestingly, ongoing research is investigating the potential of tadalafil for non-urological conditions, including various circulatory disorders (like ischemia injury and myocardial infarction), neurodegenerative disorders, and cognitive impairments. The structure of tadalafil, with two chiral carbons, forms the basis of its selective action, and the 6R, 12aR isomer specifically exhibits the most potent inhibitory activity for PDE5, showcasing the importance of its stereochemistry in its pharmacological profile (Ahmed, 2018).

Structural Derivatives and Analogs

The exploration of tadalafil analogs has led to the development of compounds with varied pharmacological profiles. Specifically, the modification of tadalafil's structure to include a hydrophilic side chain has resulted in derivatives showing moderate inhibitory activity on PDE5, broadening the potential therapeutic applications of these compounds. The structural modifications, particularly focusing on the side chain arising from the piperazinedione nitrogen, have been a focal point in designing novel derivatives with distinct pharmacological actions (ElHady et al., 2015).

Therapeutic Applications in Cardiovascular and Neurological Disorders

Recent studies have highlighted the potential use of tadalafil in various cardiovascular and neurological conditions. For instance, its use in PAH to improve exercise capacity and its potential in treating conditions like myocardial infarction and heart failure are under scrutiny. Moreover, there's an interest in investigating the role of tadalafil in neurodegenerative disorders and conditions involving cognitive impairment, suggesting a broad spectrum of potential therapeutic applications beyond its initial indications (Ahmed, 2018).

Stereochemistry and Potency

The stereochemistry of tadalafil, particularly the 6R,12aR isomer, plays a crucial role in its potency and specificity as a PDE5 inhibitor. The precise configuration of tadalafil and its analogs has been a subject of study, confirming the significance of the 6R,12aR configuration in exhibiting the most potent inhibitory activities of PDE5, a key factor in its therapeutic applications (Fukiwake et al., 2021).

安全和危害

未来方向

Tadalafil is a clinically approved phosphodiesterase-5 inhibitor for the treatment of erectile dysfunction and pulmonary arterial hypertension . It contains two chiral carbons, and the marketed isomer is the 6R, 12aR isomer with a methyl substituent on the terminal nitrogen of the piperazinedione ring . Future research may focus on designing Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen to interact with particular hydrophilic residues in the binding pocket .

属性

IUPAC Name |

(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKDUGGOYFFRN-IERDGZPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tadalafil, (6S,12aR)- | |

CAS RN |

171596-28-4 | |

| Record name | Tadalafil, (6S ,12aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TADALAFIL, (6S ,12AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

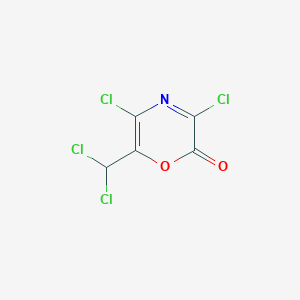

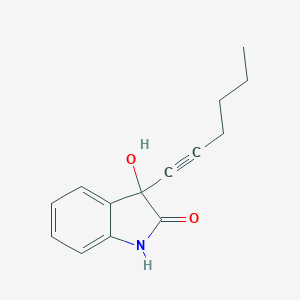

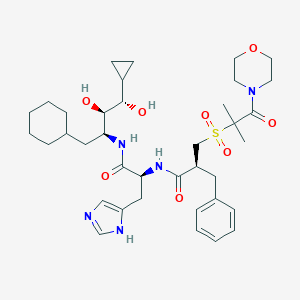

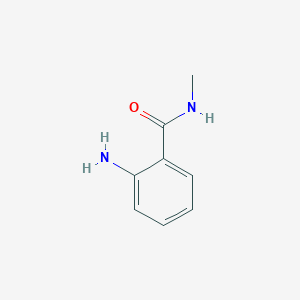

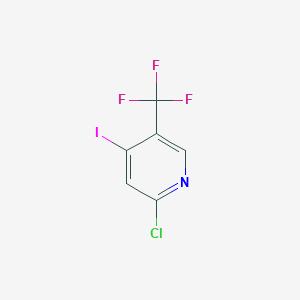

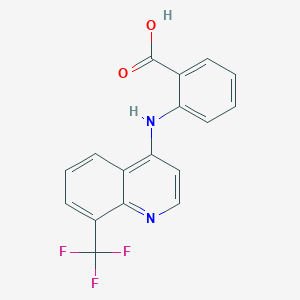

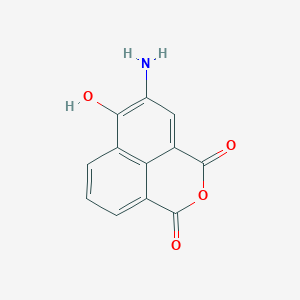

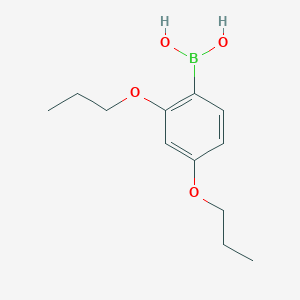

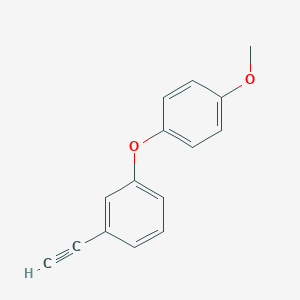

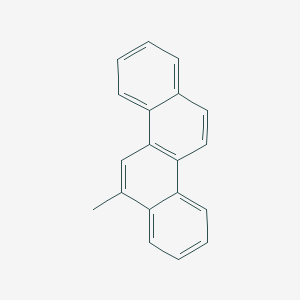

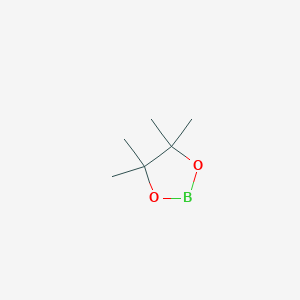

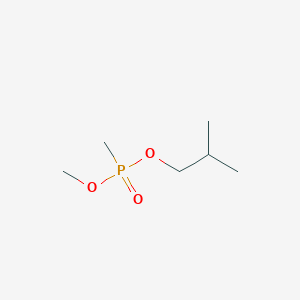

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。